NM-2201

Description

Structure

3D Structure

Properties

IUPAC Name |

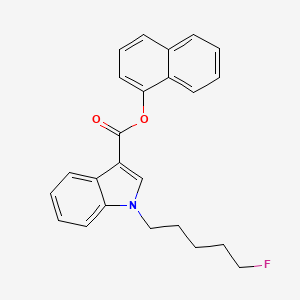

naphthalen-1-yl 1-(5-fluoropentyl)indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO2/c25-15-6-1-7-16-26-17-21(20-12-4-5-13-22(20)26)24(27)28-23-14-8-10-18-9-2-3-11-19(18)23/h2-5,8-14,17H,1,6-7,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGFSQYZCKCBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009986 | |

| Record name | 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2042201-16-9 | |

| Record name | 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2042201-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NM-2201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2042201169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NM-2201 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCQ6IR3CU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NM-2201 chemical structure and synthesis

An In-depth Technical Guide on the Chemical Structure and Synthesis of NM-2201

Introduction

This compound, also known as CBL-2201, is a potent indole-based synthetic cannabinoid.[1] It is recognized for its high affinity as a full agonist for the cannabinoid receptors CB1 and CB2.[2][3] Structurally, it is an analogue of other synthetic cannabinoids like 5F-PB-22 and AM-2201.[4][5] This document provides a detailed overview of its chemical structure, synthesis, and relevant experimental data for researchers, scientists, and drug development professionals. This compound is a Schedule I controlled substance in the United States, indicating no currently accepted medical use and a high potential for abuse.[4][6]

Chemical Structure and Properties

This compound (IUPAC name: naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is characterized by four primary building blocks: an indole (B1671886) core, an ester linker at the 3-position, a naphthyl group, and a 5-fluoropentyl chain attached to the indole nitrogen.[6][7][8] This specific combination of functional groups contributes to its high affinity for cannabinoid receptors.

Physicochemical and Pharmacological Data

The key quantitative parameters for this compound are summarized in the table below.

| Parameter | Value | Reference(s) |

| Molecular Formula | C24H22FNO2 | [4][6] |

| Molecular Weight | 375.4 g/mol | [4][6] |

| CAS Number | 2042201-16-9 | [4][9] |

| Appearance | White crystalline solid | [4] |

| CB1 Receptor Affinity (Kᵢ) | 0.332 nM | [4] |

| CB2 Receptor Affinity (pEC₅₀) | 7.97 | [2] |

| CB1 Receptor Efficacy (pEC₅₀) | 8.55 | [2] |

| Metabolic Half-life (t₁/₂) | 8.0 minutes (in microsomes) | [4] |

| λmax | 220, 294 nm | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial N-alkylation of an indole ring, followed by the formation of an ester linkage with 1-naphthol (B170400).[2]

Caption: General synthesis workflow for this compound.

Experimental Protocols

Synthesis of Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (this compound)

The synthesis is adapted from methods described in the literature for similar cannabinoids.[2]

-

Step 1: N-Alkylation of 1H-indole.

-

Dissolve 1H-indole in a suitable aprotic solvent (e.g., DMF).

-

Add a strong base (e.g., NaH) portion-wise at 0°C to deprotonate the indole nitrogen.

-

Add 1-bromo-5-fluoropentane dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting 1-(5-fluoropentyl)-1H-indole via column chromatography.

-

-

Step 2: Acylation and Hydrolysis.

-

The N-alkylated indole is acylated at the C3 position. This can be achieved through various methods, such as a Vilsmeier-Haack reaction, followed by oxidation, or by direct carboxylation.

-

The resulting ester or aldehyde is then hydrolyzed under basic conditions (e.g., using NaOH in methanol (B129727)/water) to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.

-

-

Step 3: Formation of Acid Chloride.

-

Suspend the carboxylic acid from Step 2 in a dry, non-polar solvent (e.g., dichloromethane) containing a catalytic amount of DMF.

-

Add oxalyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for several hours until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride intermediate.

-

-

Step 4: Esterification.

-

Dissolve the crude acid chloride and 1-naphthol in a dry aprotic solvent (e.g., dichloromethane) with a suitable base (e.g., triethylamine (B128534) or pyridine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with dilute acid, base, and brine.

-

Dry the organic layer, concentrate, and purify the final product (this compound) by recrystallization or column chromatography.

-

Analytical Confirmation Protocol

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.[2][4]

-

Sample Preparation:

-

Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Create a series of dilutions for calibration and analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically employed.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

-

Detection: Monitor for the protonated parent ion [M+H]⁺ and characteristic fragment ions.

-

-

GC-MS Analysis:

-

Gas Chromatography: Use a capillary column suitable for non-polar to semi-polar compounds (e.g., DB-5ms).

-

Injection: Use a split/splitless injector.

-

Mass Spectrometry: Operate in electron ionization (EI) mode.

-

Detection: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern of this compound.

-

Caption: Workflow for analytical confirmation of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Cas 837112-21-7,this compound | lookchem [lookchem.com]

- 4. Buy this compound (EVT-3551978) | 2042201-16-9 [evitachem.com]

- 5. expoworldchem.com [expoworldchem.com]

- 6. This compound | C24H22FNO2 | CID 91864534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Details Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate [unodc.org]

- 8. researchgate.net [researchgate.net]

- 9. GSRS [precision.fda.gov]

Unraveling the Molecular Interactions of NM-2201 with Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of the synthetic cannabinoid NM-2201 on the human cannabinoid receptors CB1 and CB2. This compound, a potent indole-based synthetic cannabinoid, has been the subject of significant scientific interest due to its high affinity and efficacy at these receptors. This document synthesizes available quantitative data, details the experimental methodologies for key assays, and visualizes the core signaling pathways to facilitate a deeper understanding of its pharmacological profile.

Quantitative Analysis of this compound's Interaction with CB1 and CB2 Receptors

This compound exhibits a strong interaction with both CB1 and CB2 receptors, acting as a potent, full agonist. The following tables summarize the key quantitative parameters that define its binding affinity and functional activity.

Table 1: Receptor Binding Affinity of this compound

| Receptor | K_i_ (nM) |

| CB1 | 0.332[1] |

| CB2 | 0.732[1] |

K_i_ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Table 2: Functional Activity of this compound in cAMP Modulation Assays

| Receptor | Assay Type | EC_50_ (nM) | E_max_ (%) |

| CB1 | cAMP Inhibition (Gα_i/o_) | 0.78[2] | 98.2[2] |

| CB2 | cAMP Inhibition (Gα_i/o_) | 1.05[2] | 99.1[2] |

| CB1 | cAMP Stimulation (Gα_s_) | >1000[2] | - |

EC_50_ (half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum. E_max_ (maximum effect) is the maximal response that can be produced by the drug. The data indicates that this compound is a potent full agonist at both CB1 and CB2 receptors in inhibiting adenylyl cyclase via the Gα_i/o_ pathway. Notably, it displays significant biased agonism at the CB1 receptor, with very weak potency for the Gα_s_-mediated cAMP stimulation pathway.

Core Signaling Pathways of this compound at CB1/CB2 Receptors

Upon binding, this compound activates the canonical signaling pathways associated with CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary mechanism involves the activation of inhibitory G-proteins (Gα_i/o_).

Figure 1: Canonical signaling pathway of this compound at CB1 and CB2 receptors.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with CB1 and CB2 receptors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (K_i_) of this compound for the CB1 and CB2 receptors.

Objective: To measure the displacement of a radiolabeled cannabinoid ligand by this compound.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Figure 2: Experimental workflow for the radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to modulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger, following receptor activation.

Objective: To determine the EC_50_ and E_max_ of this compound for the inhibition of adenylyl cyclase.

Materials:

-

Cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

-

Cell culture medium and buffers.

Procedure:

-

Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound.

-

Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format provided by the detection kit.

-

Data Analysis: The concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC_50_ and E_max_ values.

Figure 3: Experimental workflow for the cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin proteins to the activated CB1 or CB2 receptor, a key event in receptor desensitization and an alternative signaling pathway.

Objective: To measure the potency and efficacy of this compound in inducing β-arrestin recruitment.

Materials:

-

Cells co-expressing the cannabinoid receptor (fused to a protein fragment) and β-arrestin (fused to a complementary fragment). A common system is the PathHunter® assay.

-

This compound.

-

Substrate for the reconstituted enzyme.

-

Luminometer or a suitable plate reader.

Procedure:

-

Cell Plating: Cells are plated in multi-well plates.

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the enzyme fragments.

-

Substrate Addition and Detection: A substrate is added, which is converted by the active enzyme into a detectable signal (e.g., luminescence).

-

Data Analysis: The signal intensity is measured, and a concentration-response curve is generated to determine the EC_50_ and E_max_ for β-arrestin recruitment.

Figure 4: Experimental workflow for the β-arrestin recruitment assay.

Conclusion

This compound is a highly potent and efficacious full agonist at both CB1 and CB2 cannabinoid receptors. Its sub-nanomolar binding affinities and potent inhibition of adenylyl cyclase underscore its significant cannabimimetic activity. The pronounced biased agonism at the CB1 receptor, favoring the Gα_i/o_ pathway over the Gα_s_ pathway, provides a critical insight into its pharmacological profile and may contribute to its distinct physiological effects. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other novel synthetic cannabinoids, facilitating reproducible and comparable data generation within the scientific community. Further research into the downstream signaling consequences of its biased agonism is warranted to fully elucidate the molecular mechanisms underlying its psychoactive and physiological effects.

References

The Pharmacological Profile of NM-2201: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NM-2201 (Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate), also known as CBL-2201, is a potent synthetic cannabinoid receptor agonist. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details its binding affinity, functional activity at cannabinoid receptors CB1 and CB2, metabolic pathways, and in vivo effects. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is an indole-based synthetic cannabinoid that has been identified in recreational drug markets.[1] Structurally similar to other synthetic cannabinoids such as 5F-PB-22 and AM-2201, it exhibits high potency as a full agonist at both CB1 and CB2 receptors.[1][2] Understanding the detailed pharmacological profile of this compound is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic agents targeting the endocannabinoid system. This guide synthesizes the current scientific knowledge on this compound to serve as a technical resource for the scientific community.

Receptor Binding Affinity

This compound demonstrates high-affinity binding to both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding affinities, expressed as the inhibition constant (Ki), are summarized in the table below.

| Receptor | Binding Affinity (Ki) (nM) |

| CB1 | 0.332[2] |

| CB2 | 0.732[2] |

| Table 1: Binding Affinity of this compound for Human Cannabinoid Receptors |

Functional Activity

This compound acts as a full agonist at both CB1 and CB2 receptors.[1][2] Its functional activity has been characterized primarily through cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays.

| Assay Type | Receptor | Parameter | Value (nM) |

| cAMP Inhibition | CB1 | EC50 | 0.78 |

| Table 2: Functional Activity of this compound |

Biased Agonism

Emerging evidence suggests that this compound may act as a biased agonist. One report indicates that this compound exhibits a 10-fold greater bias for the Gαi/o pathway over β-arrestin recruitment when compared to the structurally similar synthetic cannabinoid 5F-PB-22. This biased signaling profile may contribute to its specific pharmacological and toxicological effects.

Signaling Pathways

As a CB1 and CB2 receptor agonist, this compound modulates intracellular signaling cascades primarily through Gαi/o-protein coupling. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.

Metabolism

This compound is rapidly and extensively metabolized in humans, primarily through ester hydrolysis.[1][3] The parent compound is often undetectable in urine samples, making the identification of its metabolites crucial for forensic and clinical purposes.[3]

The primary metabolic pathway involves the cleavage of the ester bond, resulting in the formation of 5-fluoro-PB-22 3-carboxyindole (M13), which is the major urinary marker for this compound exposure.[3] Further metabolism occurs through hydroxylation, oxidative defluorination, and glucuronidation of the initial metabolites.[3]

In Vivo Pharmacology

In vivo studies in animal models have confirmed the psychoactive effects of this compound are mediated through the CB1 receptor.

| Animal Model | Assay | Effect |

| Rats | Drug Discrimination | Full substitution for Δ9-THC, indicating similar subjective effects.[3] |

| Table 3: In Vivo Effects of this compound |

While specific data on this compound's effects on locomotor activity, catalepsy, and body temperature are not extensively detailed in the available literature, its potent agonism at the CB1 receptor suggests it would likely produce the "cannabinoid tetrad" of effects in rodents: hypothermia, catalepsy, antinociception, and hypolocomotion. These effects are characteristic of strong CB1 receptor agonists.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a test compound like this compound for cannabinoid receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and the test compound at various concentrations.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of an unlabeled ligand).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 30°C).

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (General Protocol)

This protocol outlines a general method for assessing the functional activity of this compound through its inhibition of adenylyl cyclase.

Objective: To determine the EC50 of a test compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells stably expressing the target cannabinoid receptor (e.g., CHO-hCB1).

-

Test compound (this compound).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture reagents.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of the test compound.

-

Pre-treat the cells with the test compound at various concentrations for a defined period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.

β-Arrestin Recruitment Assay (General Protocol)

This protocol provides a general outline for investigating the biased agonism of this compound.

Objective: To measure the recruitment of β-arrestin to the cannabinoid receptor upon agonist stimulation.

Materials:

-

Cells co-expressing the cannabinoid receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

-

Test compound (this compound).

-

Assay-specific detection reagents.

-

Luminometer or appropriate plate reader.

Procedure:

-

Seed the cells in a 384-well plate.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagents according to the assay kit protocol.

-

Incubate at room temperature in the dark.

-

Measure the luminescence or fluorescence signal.

-

Plot the signal against the log of the test compound concentration to determine the EC50 for β-arrestin recruitment.

Conclusion

This compound is a highly potent, full agonist at both CB1 and CB2 cannabinoid receptors with low nanomolar binding affinity and functional activity. Its pharmacological profile is characterized by rapid metabolism, primarily through ester hydrolysis, and potential for biased agonism favoring the Gαi/o signaling pathway. In vivo studies confirm its cannabimimetic effects are mediated by the CB1 receptor. This technical guide provides a foundational understanding of the pharmacological properties of this compound, which is essential for the scientific and drug development communities. Further research is warranted to fully elucidate its in vivo effects and toxicological profile.

References

In Vitro Metabolism of NM-2201 in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of the synthetic cannabinoid NM-2201 in human liver microsomes (HLMs). The information presented is compiled from peer-reviewed scientific literature and is intended to assist researchers in understanding the metabolic fate of this compound and in designing and executing relevant in vitro studies.

Executive Summary

This compound, a potent synthetic cannabinoid, undergoes rapid and extensive metabolism in the human liver. In vitro studies utilizing human liver microsomes have demonstrated a short half-life for the parent compound, indicating high susceptibility to metabolic enzymes. The primary metabolic pathways include ester hydrolysis, hydroxylation, oxidative defluorination, and subsequent glucuronidation. The major metabolite identified in hepatic systems is 5-fluoro PB-22 3-carboxyindole (M13). This guide details the experimental protocols for assessing the metabolic stability of this compound in HLMs, presents key quantitative data, and illustrates the metabolic pathways.

Quantitative Metabolic Data

The following table summarizes the key quantitative parameters for the in vitro metabolism of this compound in human liver microsomes.

| Parameter | Value | Reference |

| Half-Life (T1/2) | 8.0 ± 1.5 min | [1] |

| In Vitro Intrinsic Clearance (CLint, micr) | 0.088 mL/min/mg | [1] |

| Scaled Intrinsic Clearance (CLint) | 81.6 mL/min/kg | [1] |

| Calculated Human Hepatic Clearance (CLH) | 16.1 mL/min/kg | [1] |

| Calculated Extraction Ratio (ER) | 0.80 | [1] |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of this compound using human liver microsomes.

Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to determine the rate of disappearance of this compound when incubated with HLMs.

3.1.1 Materials and Reagents

-

This compound

-

Pooled human liver microsomes (HLMs)

-

50 mM Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system:

-

Glucose-6-phosphate

-

Magnesium chloride (MgCl2)

-

Glucose-6-phosphate dehydrogenase

-

-

Ice-cold acetonitrile

-

Shaking water bath

-

Microcentrifuge tubes

-

LC-MS grade water and solvents

3.1.2 Incubation Procedure

-

Prepare the HLM incubation mixture in microcentrifuge tubes. The final mixture should contain:

-

Pre-incubate the mixture at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the HLM suspension. The final organic solvent concentration should be less than 1%.

-

Incubate the reaction mixture at 37°C for up to 60 minutes in a shaking water bath.[1][2][3][4][5]

-

Collect 100 µL aliquots at designated time points (e.g., 0, 3, 8, 13, 20, 30, 45, and 60 minutes).

-

Immediately terminate the reaction in each aliquot by adding an equal volume (100 µL) of ice-cold acetonitrile. This step precipitates the microsomal proteins and halts enzymatic activity.

3.1.3 Sample Preparation for LC-MS Analysis

-

Vortex the quenched samples thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Analytical Methodology: LC-HRMS

The following provides a general framework for the analysis of this compound and its metabolites by liquid chromatography-high-resolution mass spectrometry.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A biphenyl (B1667301) column is suitable for the separation of this compound and its metabolites.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A gradient elution program should be optimized to achieve adequate separation of the analytes.

-

Mass Spectrometer: A high-resolution mass spectrometer capable of information-dependent acquisition.

-

Ionization Mode: Positive electrospray ionization (ESI+).

Visualizations

Experimental Workflow for Metabolic Stability Assay

Caption: Workflow for the in vitro metabolic stability assessment of this compound in HLMs.

Proposed Metabolic Pathway of this compound in Human Liver Microsomes

Caption: Key metabolic transformations of this compound in human liver microsomes.

Discussion

The rapid metabolism of this compound in human liver microsomes, as evidenced by its short half-life, is a critical factor in its pharmacokinetic profile. The primary metabolic pathways observed are consistent with those of other synthetic cannabinoids.

Role of Cytochrome P450 Enzymes

While specific reaction phenotyping studies for this compound are not extensively detailed in the reviewed literature, the observed oxidative metabolism (hydroxylation and oxidative defluorination) strongly implicates the involvement of cytochrome P450 (CYP) enzymes. Studies on structurally similar synthetic cannabinoids, such as AM-2201, have identified CYP1A2 and CYP2C9 as major contributors to their oxidation. It is plausible that these isoforms, among others, also play a role in the metabolism of this compound. Further research using recombinant human CYP enzymes would be necessary to definitively identify the specific isoforms involved.

Implications for Drug Development and Toxicology

The extensive metabolism of this compound suggests that the parent compound is unlikely to be detected in biological samples for an extended period following exposure. Therefore, toxicological and forensic analyses should target the detection of its major metabolites, such as M13. For drug development professionals, the high hepatic clearance of this compound indicates a potential for significant first-pass metabolism, which would affect its oral bioavailability.

Conclusion

The in vitro metabolism of this compound in human liver microsomes is characterized by rapid clearance primarily through ester hydrolysis and CYP-mediated oxidative pathways. This technical guide provides a foundational understanding of the experimental approaches to study its metabolism and the key metabolic transformations it undergoes. The provided protocols and data serve as a valuable resource for researchers in the fields of drug metabolism, pharmacology, and toxicology. Further studies are warranted to delineate the specific CYP450 isoforms responsible for this compound metabolism.

References

- 1. In vitro and in vivo human metabolism of a new synthetic cannabinoid this compound (CBL-2201) [liu.diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo human metabolism of a new synthetic cannabinoid this compound (CBL-2201) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo human metabolism of a new synthetic cannabinoid this compound (CBL-2201) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] In vitro and in vivo human metabolism of a new synthetic cannabinoid this compound (CBL-2201) | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on the Receptor Binding Affinity and Efficacy of NM-2201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid NM-2201, focusing on its interaction with cannabinoid receptors CB1 and CB2. It includes quantitative data on binding affinity and functional efficacy, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Findings: Receptor Interaction Profile of this compound

This compound is a potent synthetic cannabinoid that demonstrates high-affinity binding to both CB1 and CB2 receptors. It acts as a full agonist at both receptor subtypes, potently modulating intracellular signaling cascades.

Quantitative Data Summary

The following tables summarize the key binding affinity and efficacy parameters for this compound at human CB1 and CB2 receptors.

Table 1: Receptor Binding Affinity of this compound [1]

| Receptor | Kᵢ (nM) |

| CB1 | 0.332 |

| CB2 | 0.732 |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.

Table 2: Functional Efficacy of this compound in cAMP Inhibition Assays [1]

| Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |

| CB1 | 0.78 | 98.2 |

| CB2 | 1.05 | 99.1 |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by a drug.

This compound has also been shown to exhibit biased agonism at the CB1 receptor, preferentially activating the Gαi/o pathway over the Gαs pathway.[1]

Table 3: Biased Agonism of this compound at the CB1 Receptor [1]

| Signaling Pathway | Assay Type | Potency Metric | Value (nM) |

| Gαi/o | Adenylyl Cyclase Inhibition | IC₅₀ | 1.2 |

| Gαs | cAMP Stimulation | EC₅₀ | >1000 |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that gives half of the maximal inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the receptor binding and functional activity of synthetic cannabinoids like this compound.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Materials:

-

Receptor Source: Membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA.

-

Non-specific Binding Control: A high concentration of an unlabeled high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the target receptor.

-

Harvest cells and homogenize in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding Wells: Add non-specific binding control, radioligand, and membrane preparation.

-

Competition Wells: Add serial dilutions of this compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in G-protein coupled receptor signaling. For CB1 and CB2 receptors, which are primarily Gᵢ/ₒ-coupled, agonists inhibit the production of cAMP.

Materials:

-

Cell Line: HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).

-

Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

-

Test Compound: this compound.

-

Reference Agonist: CP-55,940.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment:

-

Pre-treat cells with various concentrations of this compound or the reference agonist.

-

Stimulate the cells with forskolin to induce cAMP production.

-

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and the workflows of the experimental procedures described above.

Figure 1. G-Protein Coupled Signaling Pathway of this compound.

Figure 2. Workflow for Radioligand Displacement Binding Assay.

Figure 3. Workflow for cAMP Accumulation Functional Assay.

References

Unveiling NM-2201 (CBL-2201): A Technical Guide to its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

NM-2201 (also known as CBL-2201) is a potent synthetic cannabinoid that has garnered significant attention within the scientific and forensic communities since its emergence. Structurally identified as naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, it belongs to the indole (B1671886) class of synthetic cannabinoids. This technical guide provides an in-depth overview of the discovery, history, chemical synthesis, analytical methodologies for identification, and the pharmacological profile of this compound, tailored for a scientific audience.

Discovery and History

This compound was first identified in 2014 by forensic laboratories in Russia and the United States.[1] Its appearance was part of a wave of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. As a synthetic cannabinoid receptor agonist (SCRA), this compound quickly became prevalent in illicit markets.

The history of this compound is intertwined with the ongoing efforts to circumvent controlled substance laws. As earlier generations of synthetic cannabinoids were legally scheduled, clandestine chemists synthesized new analogues like this compound to stay ahead of legislation. This led to a rapid succession of structurally diverse and often more potent compounds entering the illicit drug landscape. Due to its potent effects and association with adverse health events, this compound was placed under international control and is now a Schedule I controlled substance in the United States, signifying a high potential for abuse and no currently accepted medical use.[2][3]

Chemical and Physical Properties

This compound is characterized by the following molecular and physical properties:

| Property | Value |

| Chemical Name | naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |

| Molecular Formula | C₂₄H₂₂FNO₂ |

| Molar Mass | 375.443 g/mol [3] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, acetonitrile (B52724), and dimethylformamide (DMF) |

| CAS Number | 2042201-16-9 |

Experimental Protocols

Synthesis of this compound (General Method)

The synthesis of this compound typically involves a two-step process: N-alkylation of the indole core followed by esterification. While specific clandestine synthesis methods may vary, a general laboratory procedure is outlined below.

Materials:

-

Indole-3-carboxylic acid

-

Naphthalen-1-ol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide, acetonitrile)

Step 1: N-Alkylation of Indole-3-carboxylic acid

-

In a round-bottom flask, dissolve indole-3-carboxylic acid in an anhydrous solvent.

-

Add a slight excess of a suitable base and stir the mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add 1-bromo-5-fluoropentane to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the resulting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid intermediate, typically by column chromatography.

Step 2: Esterification with Naphthalen-1-ol

-

Dissolve the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid intermediate in an anhydrous solvent.

-

Add naphthalen-1-ol, a coupling agent such as DCC, and a catalytic amount of DMAP.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with aqueous solutions to remove any remaining reagents.

-

Dry the organic layer, evaporate the solvent, and purify the final product, this compound, by recrystallization or column chromatography.

Analytical Identification of this compound

GC-MS is a standard technique for the identification of synthetic cannabinoids in seized materials.

-

Sample Preparation: A small amount of the suspected material is dissolved in a suitable organic solvent (e.g., methanol).

-

GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a short period, and then ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Identification: The resulting mass spectrum is compared to a reference library spectrum for this compound. Key fragments to look for include the molecular ion and fragments corresponding to the naphthoyl and fluoropentyl indole moieties.

-

LC-QTOF-MS is a powerful tool for the analysis of this compound in complex matrices, including biological samples.

-

Sample Preparation: For biological samples (e.g., blood, urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically performed to isolate the analyte and remove matrix interferences.

-

LC Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.

-

-

QTOF-MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Full-scan MS and data-dependent MS/MS (or targeted MS/MS) are used to obtain accurate mass measurements of the parent ion and its fragment ions for confident identification.

-

NMR spectroscopy is the definitive method for the structural elucidation of new psychoactive substances. For this compound, ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms within the molecule. While specific spectral data is not provided here, a typical analysis would involve dissolving a pure sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectra on a high-field NMR instrument. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, would be compared to predicted values or reference spectra to confirm the structure.[4]

Pharmacological Profile

This compound is a potent full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[3] Its high affinity for these receptors is responsible for its profound psychoactive and physiological effects.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

| Receptor | Binding Affinity (Ki) |

| CB1 | 0.332 nM[3] |

| CB2 | 0.732 nM[3] |

Functional Activity

As a full agonist, this compound not only binds to the CB1 and CB2 receptors but also activates them to a maximal degree, leading to a strong downstream cellular response. The functional activity of a compound is often quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various cellular assays. While specific EC50/IC50 values for this compound are not consistently reported across the literature, its classification as a full agonist indicates that it elicits a maximal response comparable to or greater than that of endogenous cannabinoids.

Signaling Pathways

The activation of CB1 and CB2 receptors by this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs), and their activation by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of various ion channels. Additionally, GPCR activation can trigger signaling through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G-protein-independent signaling. The exact signaling bias of this compound (i.e., its preference for activating G-protein-dependent versus β-arrestin-dependent pathways) is an area of ongoing research but is crucial for understanding its full pharmacological and toxicological profile.

Conclusion

This compound is a potent synthetic cannabinoid with a well-defined chemical structure and a high affinity for cannabinoid receptors. Its discovery and rapid proliferation underscore the dynamic nature of the new psychoactive substance market. A thorough understanding of its synthesis, analytical identification, and pharmacology is essential for forensic chemists, toxicologists, and researchers in the field of drug development and public health. The detailed methodologies and data presented in this guide serve as a comprehensive resource for the scientific community engaged in the study of this compound and other synthetic cannabinoids. Further research into its specific signaling pathways and metabolic fate will continue to be critical in addressing the challenges posed by this class of compounds.

References

A Technical Guide to the Solubility of NM-2201 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of the synthetic cannabinoid NM-2201 (also known as CBL-2201) in a range of common laboratory solvents. The information contained herein is intended to support research, analytical method development, and formulation studies.

Core Solubility Data

This compound is a highly lipophilic molecule, a characteristic that dictates its solubility profile. Generally, it exhibits good solubility in non-polar organic solvents and limited solubility in polar solvents, particularly water. The following table summarizes the available quantitative solubility data for this compound. It is important to note that while the temperature for these solubility measurements is not explicitly stated in the source materials, they are generally determined at standard room temperature (approximately 20-25°C).

| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (M) | Data Source(s) |

| Dichloromethane | CH₂Cl₂ | 20 | ~0.053 | [1][2] |

| Dimethylformamide (DMF) | C₃H₇NO | 20 | ~0.053 | [1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 20 | ~0.053 | [1][2] |

| Ethanol | C₂H₅OH | 5 | ~0.013 | [1][2] |

| Acetonitrile (B52724) | C₂H₃N | Soluble* | - | [2][3] |

| Methanol | CH₃OH | Soluble** | - | [4][5] |

| Water | H₂O | Very Low/Insoluble*** | - | General Property |

*this compound is available as a prepared solution in acetonitrile, indicating solubility, but a specific saturation point is not provided in the available literature.[2][3] **this compound is offered as a prepared solution in methanol, suggesting solubility, but a quantitative value is not specified.[4][5] ***As a highly lipophilic synthetic cannabinoid, this compound is expected to have very low solubility in aqueous solutions. Precise quantitative data is not readily available.

Note on Structurally Similar Compounds

For solvents where quantitative data for this compound is unavailable, data from its close structural analog, AM-2201, can provide a useful estimation. AM-2201 has a reported solubility of approximately 1 mg/mL in acetonitrile and 2.5 mg/mL in methanol.[6] This suggests that the solubility of this compound in these solvents is likely to be in a similar range.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a laboratory setting, based on the widely accepted "shake-flask" method followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Materials and Equipment

-

This compound (as a solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure

a. Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and vortex for 1-2 minutes to facilitate initial mixing.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

b. Sample Clarification:

-

After the equilibration period, visually inspect the vials to ensure an excess of solid this compound remains, confirming that a saturated solution has been achieved.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

c. Quantification by HPLC-UV:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Perform a serial dilution of the filtered saturated solution to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC-UV. The UV wavelength for detection should be set at a λmax of this compound (e.g., 220 or 294 nm).[2]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

This technical guide provides a foundational understanding of the solubility of this compound. For any specific application, it is recommended to experimentally verify the solubility under the precise conditions of your study.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound (1,0 mg/mL in Methanol) 10X1ml | teragenomics [gene.genprice.com]

- 5. Buy Online CAS Number 2042201-16-9 - TRC - this compound (1 mg/mL in Methanol) | LGC Standards [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

Spectroscopic Profile of NM-2201: A Technical Guide

FOR RESEARCH AND FORENSIC USE ONLY

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic cannabinoid NM-2201 (Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate). The information presented is intended for researchers, scientists, and drug development professionals engaged in the study and analysis of novel psychoactive substances. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analyses, and includes detailed experimental protocols.

Spectroscopic Data Summary

The following tables present the quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.35 | d | 8.4 | Indole H-4 |

| 8.19 | s | - | Indole H-2 |

| 7.97 | d | 8.1 | Naphthyl H-8' |

| 7.91 | d | 7.8 | Naphthyl H-5' |

| 7.84 | d | 8.2 | Naphthyl H-4' |

| 7.59-7.51 | m | - | Naphthyl H-2', H-6', H-7' |

| 7.46 | d | 7.3 | Naphthyl H-3' |

| 7.42-7.37 | m | - | Indole H-7 |

| 7.31-7.26 | m | - | Indole H-5, H-6 |

| 4.51 | t | 7.0 | N-CH₂ |

| 4.48 | dt | 47.1, 5.9 | F-CH₂ |

| 2.01-1.93 | m | - | N-CH₂-CH₂ |

| 1.88-1.78 | m | - | F-CH₂-CH₂ |

| 1.58-1.49 | m | - | N-CH₂-CH₂-CH₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound[1]

| Chemical Shift (δ) ppm | Assignment |

| 162.9 | C=O |

| 146.9 | Naphthyl C-1' |

| 136.6 | Indole C-7a |

| 134.7 | Naphthyl C-8a' |

| 131.1 | Indole C-2 |

| 128.3 | Naphthyl C-4a' |

| 128.0 | Naphthyl C-4' |

| 127.8 | Naphthyl C-8' |

| 126.7 | Naphthyl C-5' |

| 126.5 | Naphthyl C-6' |

| 125.8 | Naphthyl C-7' |

| 125.0 | Indole C-3a |

| 123.4 | Indole C-6 |

| 122.5 | Indole C-5 |

| 121.5 | Naphthyl C-3' |

| 121.0 | Naphthyl C-2' |

| 118.2 | Indole C-4 |

| 110.1 | Indole C-7 |

| 107.5 | Indole C-3 |

| 83.9 (d, J=164.5 Hz) | F-CH₂ |

| 47.1 | N-CH₂ |

| 29.9 (d, J=23.4 Hz) | F-CH₂-CH₂ |

| 28.5 | N-CH₂-CH₂ |

| 22.8 (d, J=5.4 Hz) | N-CH₂-CH₂-CH₂ |

Solvent: CDCl₃. Note: Some assignments are tentative.

Table 3: Infrared (IR) Absorption Data for this compound (Characteristic Bands)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O (Ester) Stretch |

| ~1620, ~1460 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O (Ester) Stretch |

| ~1100 | Strong | C-F Stretch |

Note: This table is based on characteristic absorption frequencies for indole-3-carboxylate (B1236618) synthetic cannabinoids. A representative spectrum for a similar compound may show slight variations.

Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound[2][3]

| m/z | Ion |

| 375 | [M]⁺ |

| 232 | [M - C₁₀H₇O]⁺ |

| 144 | [C₁₀H₇O]⁺ |

| 115 | [C₉H₇]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-10 mg/mL.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy, a small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used for analysis.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. A typical analysis involves the co-addition of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then analyzed to identify characteristic functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to elucidate its fragmentation pattern for structural confirmation.

Methodology:

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is injected into the GC system. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate charged fragments of the this compound molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each fragment ion.

-

Data Analysis: The molecular ion peak ([M]⁺) is identified to confirm the molecular weight. The fragmentation pattern is then analyzed to identify characteristic fragment ions that correspond to specific structural motifs within the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel psychoactive substance like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Fragmentation Pathway of this compound in Mass Spectrometry

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions.

Caption: Proposed EI fragmentation pathway of this compound.

In Vitro Toxicology of NM-2201 and its Analogs: A Technical Guide

A comprehensive overview of the current in vitro toxicological data for the synthetic cannabinoid NM-2201 and its close structural analogs, AM-2201 and MAM-2201. This guide provides researchers, scientists, and drug development professionals with a detailed summary of cytotoxic effects, experimental protocols, and known signaling pathways in various cell culture models.

Disclaimer: Direct toxicological data for this compound in cell culture models is notably scarce in peer-reviewed literature. The majority of available research focuses on its metabolism for forensic identification. Therefore, this guide presents a detailed analysis of the toxicological data available for its structural and functional analogs, AM-2201 and MAM-2201, to provide insights into the potential toxicological profile of this compound.

Executive Summary

Synthetic cannabinoids represent a large and diverse class of psychoactive substances with significant public health implications. Understanding their toxicological profiles at the cellular level is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide synthesizes the available in vitro toxicological data for this compound and its analogs, AM-2201 and MAM-2201. While data on this compound is limited, studies on its analogs reveal significant cytotoxic effects in various cell lines, including cardiomyocytes and neuronal cells. AM-2201 has been shown to induce necrosis in cardiomyocytes, whereas MAM-2201 appears to trigger apoptosis in neuronal cells, a process mediated by the CB1 receptor and caspase-3 activation. This document provides a compilation of quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to serve as a valuable resource for the scientific community.

Quantitative Toxicological Data

The following tables summarize the quantitative data on the cytotoxic effects of AM-2201 and MAM-2201 in different cell culture models.

Table 1: Cytotoxicity of AM-2201 in H9c2 Rat Cardiomyoblasts

| Assay | Endpoint | IC50 (µM) | Exposure Time | Reference |

| WST-1 | Cell Viability | 101.49 | 48 hours | [1][2] |

| LDH | Membrane Integrity | 63.33 | 48 hours | [1][2] |

Table 2: Qualitative Toxicological Effects of AM-2201 in H9c2 Rat Cardiomyoblasts

| Effect | Observation | Method | Reference |

| Apoptosis | Not induced | Annexin V-FITC/PI Staining | [1][2] |

| Necrosis | Primary mode of cell death | Annexin V-FITC/PI Staining | [1][2] |

| Oxidative Stress | No significant increase in ROS | Not specified | [2] |

Table 3: Qualitative Toxicological Effects of MAM-2201 in Neuronal Cells

| Cell Line | Effect | Concentration | Exposure Time | Mechanism | Reference |

| Mouse Forebrain Neurons | Cytotoxicity | Concentration-dependent | Not specified | CB1 receptor-mediated, Caspase-3 dependent apoptosis | [1] |

| Human Neuron-like Cells (hNLCs) & D384 Astrocytes | Cytotoxicity, Apoptosis | 1-30 µM | 3, 24, 48 hours | Apoptosis induced at ≥ 1 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

H9c2 Rat Cardiomyoblasts: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Primary Mouse Forebrain Neurons: Forebrain tissues are dissected from mouse embryos and dissociated. Neurons are cultured in a suitable neurobasal medium supplemented with B-27, L-glutamine, and antibiotics.

Cytotoxicity Assays

WST-1 (Water Soluble Tetrazolium Salt) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells/mL and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., AM-2201 from 0-100 µM) and incubate for the desired period (e.g., 48 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 30 minutes to 4 hours at 37°C.

-

Measure the absorbance at 420-480 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Seed and treat cells as described for the WST-1 assay.

-

After the incubation period, carefully collect the cell culture supernatant.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of the LDH reaction mixture to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

Apoptosis and Necrosis Detection

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Culture and treat cells with the test compound.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Treat cells with the synthetic cannabinoid.

-

Lyse the cells to release intracellular contents.

-

Add a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.

-

Incubate to allow caspase-3 to cleave the substrate.

-

Measure the resulting signal using a spectrophotometer or fluorometer.

Signaling Pathways and Mechanisms of Toxicity

The cytotoxic effects of synthetic cannabinoids are primarily mediated through the activation of cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system.

MAM-2201-Induced Apoptosis in Neuronal Cells

Studies on MAM-2201 and other synthetic cannabinoids indicate that their neurotoxic effects are often mediated by the CB1 receptor, leading to apoptosis. The proposed signaling pathway involves the activation of a caspase cascade.

MAM-2201 induced apoptosis pathway in neuronal cells.

AM-2201-Induced Necrosis in Cardiomyocytes

In contrast to the apoptotic pathway observed with MAM-2201 in neuronal cells, AM-2201 has been shown to primarily induce necrosis in H9c2 cardiomyocytes. The precise signaling pathway leading to this necrotic cell death is not yet fully elucidated but is likely independent of significant reactive oxygen species (ROS) production.

AM-2201 induced necrosis pathway in cardiomyocytes.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro toxicology of synthetic cannabinoids.

General workflow for in vitro toxicology assessment.

Conclusion

The available in vitro toxicological data, primarily from studies on the analogs AM-2201 and MAM-2201, suggest that this compound likely possesses significant cytotoxic potential. The mode of cell death and the specific signaling pathways involved may be cell-type dependent, with evidence pointing towards necrosis in cardiomyocytes and apoptosis in neuronal cells. The activation of the CB1 receptor appears to be a key initiating event in the apoptotic pathway. Further research is imperative to delineate the specific toxicological profile of this compound in various cell culture models to better understand its potential risks to human health. This guide provides a foundational summary to aid in the design of future studies and to inform regulatory and public health bodies.

References

Methodological & Application

Application Note: Quantitative Analysis of NM-2201 Metabolite in Human Urine by LC-MS/MS

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of the major urinary metabolite of the synthetic cannabinoid NM-2201. Due to extensive metabolism, the parent compound this compound is rarely detected in urine.[1][2][3] The primary target analyte for confirming this compound intake is its major metabolite, 5-fluoro PB-22 3-carboxyindole (M13).[1][2][3] The presented protocol involves enzymatic hydrolysis of urine samples followed by a simple protein precipitation step and analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for use in clinical and forensic toxicology laboratories.

Introduction

This compound is a potent synthetic cannabinoid that has been identified in the illicit drug market. Monitoring its use is a significant challenge for toxicology laboratories as synthetic cannabinoids are rapidly and extensively metabolized, with the parent compounds often absent in urine specimens.[1][2][3] Therefore, the identification of specific metabolites is crucial for documenting exposure. Studies have shown that this compound undergoes ester hydrolysis to form a carboxylic acid metabolite, 5-fluoro PB-22 3-carboxyindole, which is then conjugated with glucuronic acid before excretion.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this key metabolite in human urine.

Experimental

Sample Preparation

A standard enzymatic hydrolysis procedure is employed to deconjugate the glucuronidated metabolite prior to extraction.

Protocol:

-

Pipette 200 µL of urine into a clean microcentrifuge tube.

-

Add 50 µL of 0.4 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).

-

Add 20 µL of β-glucuronidase solution (≥ 2000 units).

-

Vortex the mixture and incubate at 55°C for 2 hours.[4]

-

After incubation, allow the sample to cool to room temperature.

-

Add 190 µL of acetonitrile (B52724) to precipitate proteins.[4]

-

Vortex vigorously and then centrifuge at 15,000 x g for 10 minutes at 4°C.[4]

-

Transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[4]

Liquid Chromatography

-

System: A standard UHPLC system.

-

Column: Kinetex XB-C18, 100 x 2.1 mm, 1.7 µm (or equivalent).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Injection Volume: 10 µL.

-

Gradient:

-

Start at 10% B, hold for 0.5 min.

-

Ramp to 90% B over 5.5 min.

-

Hold at 90% B for 0.9 min.

-

Increase to 98% B at 7.0 min and hold for 2 min.

-

Return to 10% B for re-equilibration.[5]

-

Mass Spectrometry

-